Cas no 90796-45-5 (Piperazine,1-ethyl-2,2,3-trimethyl-)

Piperazine,1-ethyl-2,2,3-trimethyl- structure
90796-45-5 structure
Product Name:Piperazine,1-ethyl-2,2,3-trimethyl-
CAS No:90796-45-5
MF:C9H20N2
MW:156.268502235413
CID:798813
PubChem ID:45099451
Update Time:2025-04-19

Piperazine,1-ethyl-2,2,3-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-ethyl-2,2,3-trimethyl-
    • 1-ethyl-2,2,3-trimethylpiperazine
    • 2-(3-METHYLBUTYL)PIPERAZINE
    • Piperazine, 1-ethyl-2,2,3-trimethyl- (7CI)
    • 2-Isopentylpiperazine
    • SCHEMBL24576431
    • DTXSID20667891
    • 90796-45-5
    • 90796-46-6
    • EN300-672859
    • Inchi: 1S/C9H20N2/c1-8(2)3-4-9-7-10-5-6-11-9/h8-11H,3-7H2,1-2H3
    • InChI Key: YVVBNQXXKRYEQR-UHFFFAOYSA-N
    • SMILES: N1CCNCC1CCC(C)C

Computed Properties

  • Exact Mass: 156.162648646g/mol
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 24.1Ų
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